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Compound of Interest

Compound Name:
Ethyl 4-oxotetrahydro-2H-pyran-3-

carboxylate

Cat. No.: B175830 Get Quote

A Comparative Guide to the Characterization of Ethyl 4-Oxotetrahydro-2H-pyran-3-
carboxylate Derivatives: An Analog-Based Approach

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of a molecule's three-dimensional structure is paramount for rational drug

design and understanding structure-activity relationships. While X-ray crystallography is the

definitive method for determining solid-state molecular geometry, its application can be

contingent on obtaining suitable single crystals. This guide presents a comparative framework

for the structural analysis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate derivatives.

In the absence of publicly available crystal structures for a range of these specific derivatives,

this guide utilizes a closely related analog, Ethyl 4H-pyran-4-one-2-carboxylate, for which

detailed X-ray crystallographic and spectroscopic data have been published.[1] This analog

serves as a practical example to illustrate the methodologies and comparative data analysis

that are central to the structural elucidation of this class of compounds.

Comparative Analysis of Structural and
Spectroscopic Data
A multi-technique approach is essential for the thorough characterization of synthetic

compounds. X-ray crystallography provides precise spatial coordinates of atoms, while

techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer
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valuable insights into the molecule's connectivity, functional groups, and electronic environment

in solution and bulk material, respectively.

Table 1: Comparison of Analytical Techniques for the Structural Elucidation of Pyran Derivatives
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Technique
Information
Provided

Sample State Advantages Limitations

Single-Crystal X-

ray Diffraction

Precise 3D

molecular

structure, bond

lengths, bond

angles, torsion

angles,

intermolecular

interactions,

absolute

configuration.

Crystalline Solid

Unambiguous

determination of

stereochemistry

and conformation

in the solid state.

Requires high-

quality single

crystals, which

can be

challenging to

grow.

Nuclear

Magnetic

Resonance

(NMR)

Spectroscopy

Connectivity of

atoms (¹H, ¹³C),

chemical

environment of

nuclei, relative

stereochemistry,

conformational

dynamics in

solution.

Solution

Provides detailed

information about

the molecular

structure in

solution; non-

destructive.

Does not provide

precise bond

lengths and

angles;

interpretation can

be complex for

intricate

molecules.

Infrared (IR)

Spectroscopy

Presence of

specific

functional groups

(e.g., C=O, C-O,

O-H), information

on bond

vibrations.

Solid, Liquid,

Gas

Rapid and

straightforward

for identifying

key functional

groups.

Provides limited

information on

the overall 3D

structure.

Mass

Spectrometry

(MS)

Molecular

weight,

elemental

composition

(High-Resolution

MS).

Gas phase (from

solid or liquid)

Highly sensitive,

provides

accurate

molecular weight

and formula.

Does not provide

information on

the 3D

arrangement of

atoms.
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X-ray Crystallography of a Representative Pyran
Derivative
The crystal structure of Ethyl 4H-pyran-4-one-2-carboxylate provides a valuable reference for

understanding the potential solid-state conformation of related tetrahydropyran derivatives.[1]

Table 2: Crystallographic Data for Ethyl 4H-pyran-4-one-2-carboxylate[1]

Parameter Value

Chemical Formula C₈H₈O₄

Molecular Weight 168.15 g/mol

Crystal System Orthorhombic

Space Group Pnma

a (Å) 7.7844(7)

b (Å) 6.4742(6)

c (Å) 15.1151(14)

V (Å³) 761.77(12)

Z 4

Temperature (K) 173

Radiation type Mo Kα

λ (Å) 0.71073

Table 3: Selected Bond Lengths and Angles for Ethyl 4H-pyran-4-one-2-carboxylate[1]
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Bond/Angle Length (Å) / Angle (°)

O(1)-C(2) 1.355(2)

C(2)-C(3) 1.343(2)

C(3)-C(4) 1.442(2)

C(4)-C(5) 1.444(2)

C(5)-C(6) 1.341(2)

C(6)-O(1) 1.359(2)

C(4)=O(4) 1.250(2)

C(7)=O(7) 1.209(2)

C(3)-C(2)-O(1) 122.0(1)

C(4)-C(3)-C(2) 120.3(1)

C(5)-C(4)-C(3) 115.5(1)

C(6)-C(5)-C(4) 120.2(1)

O(1)-C(6)-C(5) 121.9(1)

C(2)-O(1)-C(6) 120.0(1)

Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed, generalized protocols

for the synthesis, crystallization, and analysis of pyran derivatives, based on established

methods.[1]

Synthesis and Crystallization
The synthesis of pyran derivatives often involves condensation reactions. For instance, the

preparation of chelidonic acid, a precursor to Ethyl 4H-pyran-4-one-2-carboxylate, involves the

base-induced condensation of diethyl oxalate with acetone.[1]
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Reaction Setup: A solution of the starting materials and a suitable catalyst (e.g., piperidine,

sodium ethoxide) in an appropriate solvent (e.g., ethanol) is prepared in a round-bottom flask

equipped with a reflux condenser.

Reaction Execution: The reaction mixture is heated to reflux for a specified period (e.g., 4

hours).

Workup and Purification: Upon completion, the reaction mixture is cooled, and the crude

product is isolated, often by filtration. Purification is typically achieved by recrystallization

from a suitable solvent (e.g., ethanol) or by chromatography.

Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow

evaporation of a saturated solution of the purified compound in an appropriate solvent or by

vapor diffusion.

Single-Crystal X-ray Diffraction
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are

collected at a controlled temperature (e.g., 173 K) using a specific radiation source (e.g., Mo

Kα).[1]

Structure Solution and Refinement: The collected diffraction data are processed to solve the

crystal structure, typically using direct methods. The structural model is then refined using

full-matrix least-squares on F².

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or

400 MHz) using a deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in ppm

relative to an internal standard (e.g., TMS).

IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR)

spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total

reflectance (ATR) accessory.
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Visualization of Experimental Workflow and Method
Comparison
Graphical representations of workflows and logical relationships can significantly aid in

understanding complex processes.
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Experimental workflow for the synthesis and characterization of pyran derivatives.
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Comparison of information obtained from different analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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